molecular formula C12H12N2O3 B2925065 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester CAS No. 858646-14-7

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester

Cat. No.: B2925065
CAS No.: 858646-14-7
M. Wt: 232.239
InChI Key: ACQRVOCXFLALNJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester is a heterocyclic ester derivative featuring a benzoimidazole core linked to a β-keto ester moiety. This compound is structurally characterized by:

  • A 1-methyl-substituted benzoimidazole ring, which enhances steric stability and modulates electronic properties.
  • A β-keto ester group (-CO-COOCH₃), contributing to its reactivity in nucleophilic addition or cyclization reactions.
  • A methyl ester terminus, which influences solubility and hydrolysis kinetics.

Synthetic routes for similar benzoimidazole derivatives often involve condensation reactions or hydrolysis steps under basic conditions, as exemplified in the preparation of structurally related compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid .

Properties

IUPAC Name

methyl 3-(1-methylbenzimidazol-5-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-13-9-5-8(3-4-10(9)14)11(15)6-12(16)17-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQRVOCXFLALNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester typically involves the following steps:

  • Formation of 1-Methyl-1H-benzoimidazole: This can be achieved by reacting o-phenylenediamine with formaldehyde in the presence of an acid catalyst.

  • Oxidation: The resulting 1-methyl-1H-benzoimidazole is then oxidized using an oxidizing agent such as potassium permanganate or chromyl chloride to introduce the oxo group.

  • Esterification: The final step involves esterification of the oxo group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Derivatives with different nucleophiles replacing the ester group.

Scientific Research Applications

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(a) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

  • Key Differences: Replaces the β-keto ester with a butanoic acid chain. Incorporates a benzyl(2-hydroxyethyl)amino substituent, enhancing hydrophilicity. Synthesized via NaOH-mediated hydrolysis, contrasting with the esterification pathways typical for the target compound .

(b) 5-(1-Hydroxy-1-methyl-ethyl)-2-propyl-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazole-4-carboxylic Acid 5-methyl-2-oxo-[1,3]dioxol-4-ylmethyl Ester

  • Key Differences :
    • Features a tetrazole and dioxolane ring system, absent in the target compound.
    • Higher molecular complexity due to biphenyl and trityl-protected tetrazole groups .

(a) Sandaracopimaric Acid Methyl Ester (Compound 4)

  • Key Differences :
    • A diterpene methyl ester with a fused tricyclic structure, contrasting with the planar benzoimidazole system of the target compound.
    • Exhibits distinct GC-MS retention behavior due to its hydrophobic diterpene backbone .



(b) E/Z-Communic Acid Methyl Esters (Compounds 8 and 9)

  • Key Differences :
    • Labdane-type diterpene esters with conjugated double bonds, influencing UV absorption properties.
    • Demonstrated higher thermal stability in GC analysis compared to β-keto esters .

(c) Fatty Acid Methyl Esters (e.g., Palmitic, Stearic Acid Methyl Esters)

  • Key Differences :
    • Linear aliphatic chains lacking aromatic or heterocyclic components.
    • Widely used as internal standards in lipidomics due to predictable fragmentation patterns in GC-MS, unlike the complex fragmentation of benzoimidazole-containing esters .

Physicochemical and Analytical Comparisons

Property 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic Acid Methyl Ester Sandaracopimaric Acid Methyl Ester Palmitic Acid Methyl Ester
Molecular Weight ~290 g/mol ~316 g/mol ~270 g/mol
Functional Groups Benzoimidazole, β-keto ester Diterpene carboxylic acid ester Aliphatic ester
GC-MS Retention Behavior Moderate retention (polar β-keto group) Long retention (hydrophobic diterpene) Short retention (linear chain)
Hydrolysis Susceptibility High (β-keto esters prone to nucleophilic attack) Low (steric protection) Moderate

Research Findings

  • Reactivity : The β-keto ester group in the target compound facilitates cyclization reactions, unlike sandaracopimaric or fatty acid methyl esters, which are less reactive due to their saturated or sterically hindered structures .
  • Biological Relevance : Benzoimidazole derivatives often exhibit pharmacological activity (e.g., antimicrobial, anticancer), whereas diterpene esters are studied for anti-inflammatory properties .

Biological Activity

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester, commonly referred to as methyl ester of benzoimidazole propionic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C12H12N2O3
  • Molecular Weight: 232.24 g/mol
  • CAS Number: 858646-14-7

The structure features a benzoimidazole moiety, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that derivatives of benzoimidazole compounds exhibit significant antitumor effects. A study demonstrated that similar compounds can inhibit various tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with a benzoimidazole structure have shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the mitochondrial pathway .

Case Study:
In a recent study, methyl ester derivatives were tested against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. Studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 32–64 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable.

Mechanism of Action:
The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests that it may exert its anti-inflammatory effects by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Data Summary

Activity TypeTest Organisms/CellsIC50/MIC ValuesMechanism of Action
AntitumorMCF-7, A549Micromolar rangeApoptosis induction
AntibacterialStaphylococcus aureus32–64 µg/mLCell wall synthesis inhibition
Escherichia coli
Anti-inflammatoryLPS-stimulated macrophagesNot specifiedNF-kB pathway inhibition

Q & A

Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions. For example, coupling 1-methyl-1H-benzimidazole-5-carboxylic acid with methyl propiolate via a nucleophilic acyl substitution, followed by keto-enol tautomerization. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., HATU or EDCI), and temperature (reflux vs. room temperature). Optimization can be guided by TLC monitoring and spectroscopic validation (e.g., disappearance of starting material peaks in 1H^1H-NMR). Reaction yields may improve with anhydrous conditions and inert gas purging to prevent oxidation .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) conclusively characterize the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : The methyl ester group typically appears as a singlet at δ ~3.6–3.8 ppm. The benzoimidazole protons resonate as aromatic multiplets between δ 7.2–8.5 ppm, with deshielding effects from the electron-withdrawing ketone group.
  • IR : Strong absorption bands at ~1700–1750 cm1^{-1} confirm the ester (C=O) and ketone (C=O) functionalities.
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular formula (C13_{13}H12_{12}N2_2O3_3), with fragmentation patterns reflecting cleavage at the ester or ketone bonds.
    Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What strategies ensure the stability of this compound during storage and experimental handling?

  • Methodological Answer :
  • Storage : Store at −20°C under inert atmosphere (argon) in amber vials to prevent photodegradation.
  • Solubility : Use aprotic solvents (e.g., DMSO) for stock solutions to avoid ester hydrolysis.
  • Stability Testing : Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 30 days) under varying pH and temperature conditions. Lyophilization may enhance long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known interactions with benzimidazole scaffolds (e.g., kinases, cytochrome P450).
  • Analog Synthesis : Introduce substituents at the benzoimidazole N-methyl group or ester moiety to modulate electron density and steric effects.
  • Assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC50_{50} determination. Validate results with X-ray crystallography or molecular docking to map binding interactions .

Q. How should researchers address contradictory data in bioactivity assays (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤1%).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate cell viability via MTT assays.
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-experimental variability. Replicate assays in triplicate across independent labs .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate compound-membrane interactions to assess passive diffusion.
  • Docking Studies : Employ AutoDock Vina to model binding poses in target active sites, focusing on hydrogen bonding with the ketone/ester groups .

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